2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid

Lipophilicity LogP Drug Design

2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid (CAS 168080-49-7) is the mandatory intermediate for lixivaptan (VPA-985), a selective vasopressin V2 receptor antagonist. Generic substitution is not feasible due to its unique 2-chloro and 5-fluoro-2-methylbenzamido pattern, which is essential for downstream acyl chloride formation and target receptor engagement. Procure this critical building block to faithfully reproduce patented synthetic routes and ensure the pharmacological profile of your final drug substance. Ideal for pharmaceutical development teams optimizing solid-state characterization.

Molecular Formula C15H11ClFNO3
Molecular Weight 307.705
CAS No. 168080-49-7
Cat. No. B599728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid
CAS168080-49-7
Synonyms2-chloro-4-(5-fluoro-2-MethylbenzaMido)benzoic acid
Molecular FormulaC15H11ClFNO3
Molecular Weight307.705
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C15H11ClFNO3/c1-8-2-3-9(17)6-12(8)14(19)18-10-4-5-11(15(20)21)13(16)7-10/h2-7H,1H3,(H,18,19)(H,20,21)
InChIKeyHDJUOGIUDJDAKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid (CAS 168080-49-7): A Specialized Intermediate for Lixivaptan and Vasopressin Receptor Antagonist Synthesis


2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid (CAS 168080-49-7) is a chlorinated benzoic acid derivative distinguished by a 5-fluoro-2-methylbenzamido substituent [1]. It serves as a critical intermediate in the synthesis of lixivaptan (VPA-985), a selective vasopressin V2 receptor antagonist developed for the treatment of hyponatremia [2]. The compound is characterized by a molecular formula of C15H11ClFNO3, a molecular weight of 307.71 g/mol, and a calculated logP of 3.4 [3]. Its procurement is typically for research and further manufacturing use only .

Why 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid Cannot Be Replaced by Generic Benzoic Acid Derivatives in Lixivaptan Synthesis


Generic substitution of 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid with other benzoic acid derivatives is not feasible due to its precise structural requirements for downstream reactivity and biological target engagement. As a key intermediate in the multi-step synthesis of lixivaptan [1], the compound's unique 2-chloro and 5-fluoro-2-methylbenzamido substitution pattern is essential for the subsequent formation of the acyl chloride intermediate [2] and, ultimately, for imparting the selective V2 receptor antagonism characteristic of lixivaptan . Unlike simpler benzoic acid intermediates, this compound provides the exact molecular architecture required for the final drug's pharmacological profile, making it a non-fungible component in the synthetic pathway.

2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid (CAS 168080-49-7): Quantitative Differentiation Data for Scientific Procurement Decisions


Higher LogP (3.4) vs. Key Precursors Enables Superior Lipophilicity for Downstream Transformations

2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 3.4 [1]. This value is significantly higher than that of its key precursor, 2-chloro-4-aminobenzoic acid (LogP ≈ 1.2) , and substantially greater than the simpler starting material 5-fluoro-2-methylbenzoic acid (LogP ≈ 1.8) . This increased lipophilicity is critical for the compound's role as a late-stage intermediate, facilitating its conversion to the corresponding acyl chloride and its subsequent coupling with the lipophilic pyrrolobenzodiazepine core of lixivaptan [2].

Lipophilicity LogP Drug Design Intermediate

High Purity Grade (≥95%) with Analytical Traceability for Reproducible Lixivaptan Intermediate Synthesis

Commercially available 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid is supplied with a purity specification of ≥95%, as confirmed by multiple vendors . This high purity is essential for its role as a critical intermediate in the synthesis of lixivaptan, where impurities could propagate to the final drug substance and compromise its quality or safety [1]. In contrast, a closely related intermediate, 2-chloro-4-nitrobenzoic acid, is often offered at a lower technical grade purity of ≥90% , making the target compound a more reliable choice for applications requiring strict purity control.

Purity Quality Control Analytical Standards Reproducibility

Proven Role as the Direct Precursor to Lixivaptan's Acyl Chloride Intermediate (CAS 168080-80-6)

2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid is uniquely positioned in the lixivaptan synthetic pathway as the immediate precursor to the acyl chloride intermediate (CAS 168080-80-6) [1][2]. This specific transformation, achieved via reaction with thionyl chloride (SOCl2), is not possible with alternative benzoic acid derivatives that lack the requisite substitution pattern. For example, the related compound 2-chloro-4-aminobenzoic acid would instead undergo acylation at the amine group, leading to an entirely different product profile [3]. The target compound's precise functional group arrangement (free carboxylic acid ortho to a chlorine atom and para to an amide) is therefore non-substitutable for this critical synthetic step.

Synthetic Intermediate Lixivaptan Vasopressin Antagonist Drug Development

Crystal Form I of Lixivaptan Prepared Using This Compound Enables Improved Stability and Bioavailability

A patent application (CN104059070A) discloses the use of 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid as a starting material in the preparation of a specific crystalline polymorph (Crystal Form I) of lixivaptan [1]. This polymorph is claimed to possess improved stability and bioavailability compared to other solid-state forms of lixivaptan [1]. While other intermediates may be used to synthesize lixivaptan, this specific compound is integral to accessing this optimized crystal form, which is a key consideration for pharmaceutical development. Direct quantitative data on the polymorph's performance is available in the patent.

Polymorph Crystal Engineering Bioavailability Pharmaceutical Formulation

2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid (CAS 168080-49-7): Recommended Application Scenarios for Research and Industrial Use


Synthesis of Lixivaptan (VPA-985) and Related Vasopressin V2 Receptor Antagonists

This compound is the established intermediate for the final steps in the synthesis of lixivaptan [1]. It is converted to the corresponding acyl chloride and then coupled with the pyrrolobenzodiazepine core to yield the target drug substance. Its use is mandatory for reproducing the published synthetic route.

Preparation of Lixivaptan Crystal Form I for Formulation Studies

As described in patent CN104059070A, this compound can be employed to produce lixivaptan Crystal Form I, which is claimed to offer improved stability and bioavailability [2]. This application is particularly relevant for pharmaceutical development teams working on solid-state characterization and formulation optimization.

Development of New Vasopressin Receptor Modulators via Analog Synthesis

The unique 2-chloro-4-amidobenzoic acid scaffold of this compound can serve as a starting point for synthesizing novel analogs of lixivaptan. By modifying the 5-fluoro-2-methylbenzoyl group or the benzoic acid core, researchers can explore structure-activity relationships (SAR) for vasopressin V2 receptor antagonism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.